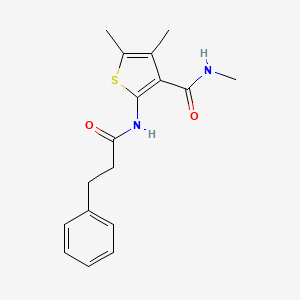
N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is a chemical compound that falls under the category of heterocyclic compounds. It has a unique chemical structure that has attracted the attention of researchers due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide has shown potential applications in scientific research. It has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. It has also been reported to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation. Additionally, it has been shown to inhibit the growth of cancer cells, indicating its potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of pain and inflammation. Additionally, its antitumor activity makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide. One potential direction is the development of new drugs based on the compound for the treatment of pain and inflammation. Another potential direction is the development of new cancer therapies based on the compound's antitumor activity. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its solubility and bioavailability for use in lab experiments.
Métodos De Síntesis
The synthesis of N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide involves the reaction of 2-acetylthiophene with 3-phenylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product. This synthesis method has been reported in several scientific publications and has been shown to be efficient in producing high yields of the compound.
Propiedades
IUPAC Name |
N,4,5-trimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-12(2)22-17(15(11)16(21)18-3)19-14(20)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPUVIDDNQDTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



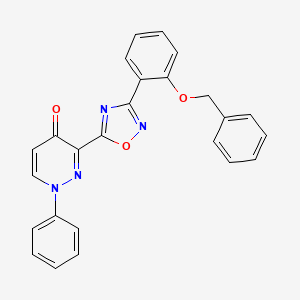
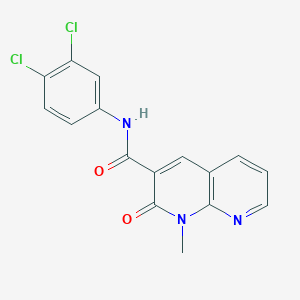
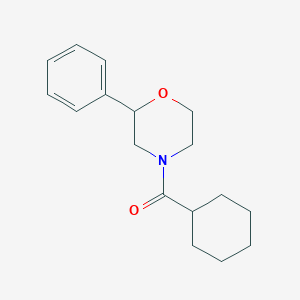
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)
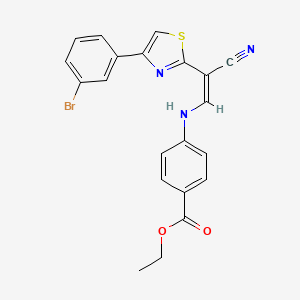
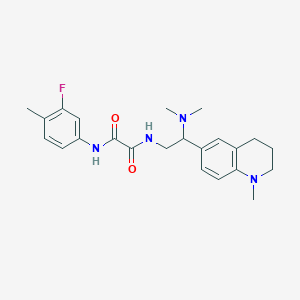
![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)
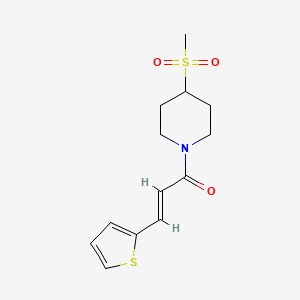
![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)
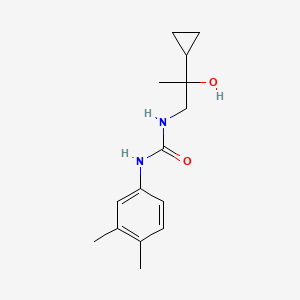
![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)
![2-[(2,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2979599.png)